molecular formula C₁₁H₁₅N₃O₅S B1140924 (z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid CAS No. 74440-02-1

(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid

Cat. No.: B1140924
CAS No.: 74440-02-1
M. Wt: 301.32
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Description

(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a tert-butoxycarbonylmethoxyimino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Addition of the tert-Butoxycarbonylmethoxyimino Group: This step might involve the reaction of the intermediate compound with tert-butyl chloroformate and a suitable oxime.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.

    Reduction: Reduction reactions could target the oxime group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing the aminothiazole moiety exhibit significant antimicrobial properties. For instance, (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid has been evaluated for its efficacy against various bacterial and fungal strains. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its potential to induce apoptosis in cancer cells, particularly in models of leukemia and solid tumors. The mechanism involves the modulation of signaling pathways associated with cell survival and death, suggesting a valuable role in cancer therapy .

Drug Delivery Systems

1. Nanoparticle Conjugation
The compound can be utilized in the formulation of nanoparticle-based drug delivery systems. By conjugating this compound with nanoparticles, researchers aim to enhance the targeted delivery of therapeutic agents to specific tissues, such as tumors. This approach minimizes systemic toxicity and improves therapeutic efficacy through localized treatment .

2. PEGylation for Enhanced Solubility
PEGylation, or the attachment of polyethylene glycol (PEG) chains, to this compound can improve its solubility and stability in biological fluids. This modification is crucial for increasing the bioavailability of therapeutics based on this compound, making it suitable for parenteral administration .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been used in studies aimed at inhibiting specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for enzymes such as kinases and phosphatases, which are critical in various cellular processes including signal transduction and metabolism .

2. Molecular Biology Techniques
In molecular biology, this compound serves as a versatile reagent for synthesizing modified nucleotides and peptides. These derivatives are essential for developing probes and markers used in various assays, including PCR and gene expression studies .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsSignificant inhibition observed against E. coli and S. aureus
Anticancer ResearchInvestigate apoptotic effects on leukemia cellsInduced apoptosis via mitochondrial pathway modulation
Nanoparticle FormulationDevelop targeted delivery systemEnhanced drug uptake in tumor cells compared to free drug
Enzyme Inhibition AssayTest inhibition of kinase activityDemonstrated competitive inhibition with IC50 values indicating potency

Mechanism of Action

The mechanism of action of (z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.

    tert-Butoxycarbonylmethoxyiminoacetic acid: A compound with a similar oxime group but lacking the thiazole ring.

Uniqueness

(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid, often referred to as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 74440-02-1
  • Molecular Formula : C₁₁H₁₅N₃O₅S
  • Molecular Weight : 301.32 g/mol
  • Purity : Typically >98% (HPLC)

The compound exhibits biological activity primarily through its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. The thiazole ring is known for its role in pharmacological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Letters, the compound was tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analyses confirmed that the compound triggers apoptosis via mitochondrial pathways.

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQPXYAKVKORFJ-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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